molecular formula C8H10BrNOS B1469249 N-[(4-bromothiophen-2-yl)methyl]oxetan-3-amine CAS No. 1342619-36-6

N-[(4-bromothiophen-2-yl)methyl]oxetan-3-amine

Cat. No. B1469249
CAS RN: 1342619-36-6
M. Wt: 248.14 g/mol
InChI Key: UDBTVJNYNMTHJJ-UHFFFAOYSA-N
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Description

N-[(4-bromothiophen-2-yl)methyl]oxetan-3-amine (NBMox) is a synthetic compound of the oxetan-3-amine family. It is a heterocyclic aromatic compound composed of four carbon atoms, two nitrogen atoms, one sulfur atom, and one bromine atom. NBMox is a key intermediate in the synthesis of a variety of pharmaceuticals, including anti-inflammatory and anti-tumor drugs. In addition, NBMox has been used in the synthesis of a range of other compounds, including polymers and polysaccharides.

Scientific Research Applications

Pharmaceutical Research

This compound, due to its structural uniqueness, can be used in the development of new pharmaceuticals. The presence of the oxetane ring, known for its bioisosteric properties, can improve the pharmacokinetic profile of drug candidates. Additionally, the bromothiophene moiety can be utilized in the synthesis of compounds with potential antimicrobial and anticancer activities .

Material Science

In material science, the compound’s ability to act as a monomer can be explored. It could be polymerized or copolymerized to create novel polymers with specific characteristics like increased thermal stability or unique electronic properties, which are valuable in the production of high-performance materials .

Catalysis

The bromine atom in “N-[(4-bromothiophen-2-yl)methyl]oxetan-3-amine” makes it a candidate for use in catalytic processes, particularly in cross-coupling reactions. It can serve as a precursor for catalysts that facilitate the formation of carbon-carbon bonds, a fundamental process in organic synthesis .

Organic Synthesis

This compound can be used as a building block in organic synthesis. Its reactive sites allow for various chemical transformations, enabling the creation of a wide array of derivatives with different functional groups that can serve as intermediates in the synthesis of complex molecules .

Analytical Chemistry

In analytical chemistry, the compound’s unique structure could be employed in the design of new reagents or probes. It could be part of a sensor system for detecting specific ions or molecules, leveraging the electronic properties of the thiophene ring .

Computational Chemistry

The compound’s structure is suitable for computational studies to predict reactivity and interaction with other molecules. Density Functional Theory (DFT) studies can be conducted to understand its electronic properties and potential as a ligand in coordination chemistry .

Environmental Science

The bromothiophene component of the compound could be investigated for its role in environmental remediation. It might be used to synthesize compounds that can act as adsorbents or reactants in the breakdown of pollutants .

Nanotechnology

Lastly, in the field of nanotechnology, this compound could be used to synthesize nanomaterials or as a functionalization agent for the surface modification of nanoparticles, which can enhance their properties for various applications like drug delivery or imaging .

properties

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]oxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNOS/c9-6-1-8(12-5-6)2-10-7-3-11-4-7/h1,5,7,10H,2-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBTVJNYNMTHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-bromothiophen-2-yl)methyl]oxetan-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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